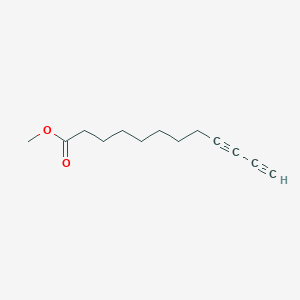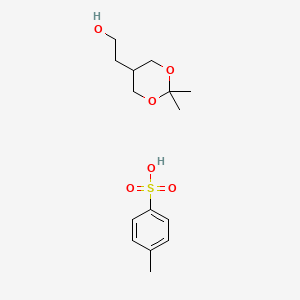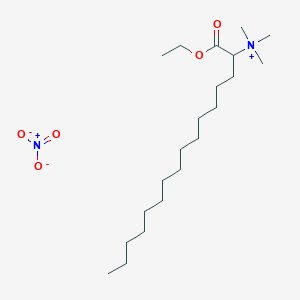
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes a phosphoryl group and a long-chain ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can be achieved through a multi-step process involving the esterification of 2-octyldodecanoic acid with 3-(dipropylphosphoryl)propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ester linkage.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 3-(Dipropylphosphoryl)propyl 2-octyldodecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The phosphoryl group can participate in phosphorylation reactions, which are crucial for regulating various biochemical pathways. The ester linkage allows the compound to be hydrolyzed by esterases, releasing the active components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octyldodecanoate: A simpler ester without the phosphoryl group.
Dipropylphosphorylpropyl esters: Compounds with similar phosphoryl groups but different ester chains.
Uniqueness
3-(Dipropylphosphoryl)propyl 2-octyldodecanoate is unique due to its combination of a long-chain ester and a phosphoryl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114479-80-0 |
|---|---|
Molekularformel |
C29H59O3P |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
3-dipropylphosphorylpropyl 2-octyldodecanoate |
InChI |
InChI=1S/C29H59O3P/c1-5-9-11-13-15-16-18-20-23-28(22-19-17-14-12-10-6-2)29(30)32-24-21-27-33(31,25-7-3)26-8-4/h28H,5-27H2,1-4H3 |
InChI-Schlüssel |
NRLXHOATCKBEAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCP(=O)(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


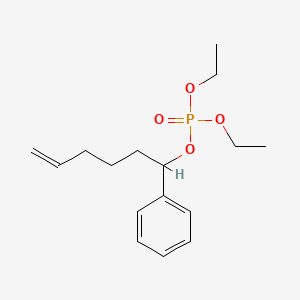
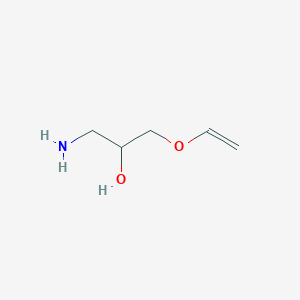
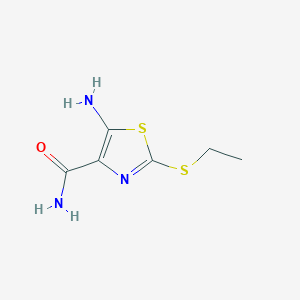
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
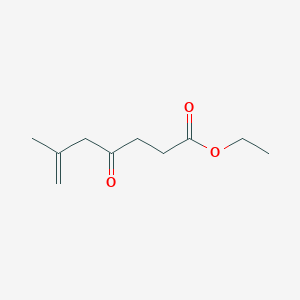
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
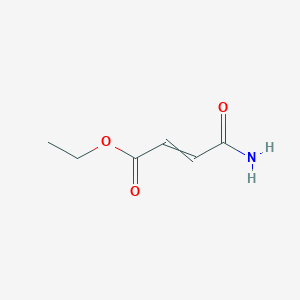
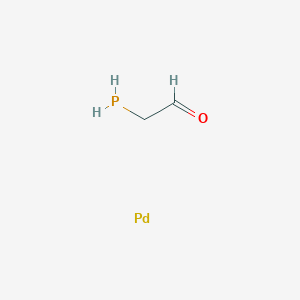
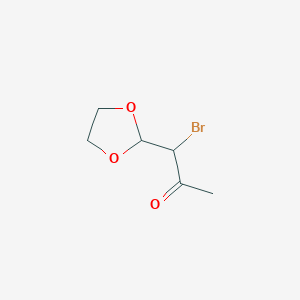
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)

